molecular formula C14H14O2S2 B5482951 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde)

5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde)

Cat. No. B5482951
M. Wt: 278.4 g/mol
InChI Key: DXRFGNFPIUXEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde), also known as BTDA, is a chemical compound that has been extensively studied for its potential applications in various fields. It is a versatile molecule that can be synthesized through different methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) has been found to have several scientific research applications, including its use as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been investigated for its potential as a molecular switch in organic electronic devices and as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) has been studied for its potential as a catalyst in organic reactions and as a building block for the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) is not fully understood, but it is believed to involve the formation of a complex with metal ions, which leads to changes in the electronic properties of the molecule. These changes can result in fluorescence emission, redox reactions, or other biochemical and physiological effects.
Biochemical and Physiological Effects:
5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) has been found to have several biochemical and physiological effects, including its ability to bind and detect metal ions such as copper and iron. It has also been shown to have antioxidant properties and to inhibit the growth of cancer cells in vitro. Additionally, 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) has been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) in lab experiments is its versatility, as it can be synthesized through different methods and used for various applications. Additionally, 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) has a high stability and can be stored for long periods without degradation. However, one limitation of using 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) is its potential toxicity, which requires careful handling and disposal procedures.

Future Directions

There are several future directions for the research and development of 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde), including its use as a molecular switch in organic electronic devices and its potential as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) could be further investigated for its potential as a catalyst in organic reactions and as a building block for the synthesis of other organic compounds. Further studies could also be conducted to investigate the toxicity and safety of 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) is a versatile molecule that has been extensively studied for its potential applications in various fields. Its synthesis methods have been optimized for high yields, and it has been found to have several biochemical and physiological effects. While there are advantages and limitations to using 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) in lab experiments, there are several future directions for its research and development, which could lead to the development of new therapies and technologies.

Synthesis Methods

5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde) can be synthesized through various methods, including the reaction of 2-thiophenecarbaldehyde with 2,2-butanediol, followed by oxidation with an oxidizing agent such as potassium permanganate. Another method involves the reaction of 2-thiophenecarbaldehyde with 2,2-butanedione followed by reduction with sodium borohydride. These methods have been extensively studied and optimized for the production of high yields of 5,5'-(2,2-butanediyl)di(2-thiophenecarbaldehyde).

properties

IUPAC Name

5-[2-(5-formylthiophen-2-yl)butan-2-yl]thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2S2/c1-3-14(2,12-6-4-10(8-15)17-12)13-7-5-11(9-16)18-13/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRFGNFPIUXEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=C(S1)C=O)C2=CC=C(S2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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